Cas no 2287342-32-7 (4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole)

4-Bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole is a halogenated benzotriazole derivative with potential applications in medicinal chemistry and materials science. Its structure features a bromo and fluoro substitution pattern, enhancing reactivity for further functionalization, while the cyclopropylethyl group introduces steric and electronic modulation. The compound’s benzotriazole core offers stability and versatility in synthetic transformations, making it a valuable intermediate for heterocyclic synthesis. Its halogenated motifs may also contribute to binding interactions in bioactive molecule design. Suitable for controlled reactions, this derivative is characterized by high purity and consistent performance in research-scale applications.
4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole structure
2287342-32-7 structure
商品名:4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole
CAS番号:2287342-32-7
MF:C11H11BrFN3
メガワット:284.127544641495
CID:6035927
PubChem ID:165743275

4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole 化学的及び物理的性質

名前と識別子

    • EN300-6749594
    • 2287342-32-7
    • 4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole
    • インチ: 1S/C11H11BrFN3/c12-9-5-8(13)6-10-11(9)14-15-16(10)4-3-7-1-2-7/h5-7H,1-4H2
    • InChIKey: LNGCJKWUJYZXRP-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC2=C1N=NN2CCC1CC1)F

計算された属性

  • せいみつぶんしりょう: 283.01204g/mol
  • どういたいしつりょう: 283.01204g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6749594-0.05g
4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole
2287342-32-7
0.05g
$707.0 2023-05-30
Enamine
EN300-6749594-5.0g
4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole
2287342-32-7
5g
$2443.0 2023-05-30
Enamine
EN300-6749594-1.0g
4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole
2287342-32-7
1g
$842.0 2023-05-30
Enamine
EN300-6749594-2.5g
4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole
2287342-32-7
2.5g
$1650.0 2023-05-30
Enamine
EN300-6749594-10.0g
4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole
2287342-32-7
10g
$3622.0 2023-05-30
Enamine
EN300-6749594-0.1g
4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole
2287342-32-7
0.1g
$741.0 2023-05-30
Enamine
EN300-6749594-0.5g
4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole
2287342-32-7
0.5g
$809.0 2023-05-30
Enamine
EN300-6749594-0.25g
4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole
2287342-32-7
0.25g
$774.0 2023-05-30

4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole 関連文献

4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazoleに関する追加情報

Chemical Profile of 4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole (CAS No: 2287342-32-7)

4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2287342-32-7, belongs to the benzotriazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, including the presence of a bromine substituent, a fluoro group, and a cyclopropylethyl moiety, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The benzotriazole core of 4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole is known for its ability to interact with various biological targets, including enzymes and receptors. This has led to extensive research into its derivatives as potential therapeutic agents. The introduction of a bromine atom at the 4-position and a fluoro group at the 6-position enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the cyclopropylethyl group introduces steric hindrance, which can influence binding affinity and selectivity.

In recent years, there has been growing interest in the development of novel benzotriazole derivatives as inhibitors of kinases and other enzymes involved in cancer pathways. Studies have shown that modifications to the benzotriazole scaffold can significantly alter biological activity. For instance, the presence of a fluoro group has been demonstrated to improve binding affinity to target proteins by increasing electron-withdrawing effects. This concept has been leveraged in the design of 4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole as a potential lead compound for further optimization.

One of the most compelling aspects of 4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole is its utility as a building block in medicinal chemistry. The bromine substituent allows for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of more complex derivatives. These reactions are particularly useful for introducing aryl or heteroaryl groups into the molecule, which can modulate biological activity. The fluoro group also provides a handle for further derivatization through nucleophilic aromatic substitution or metal-catalyzed reactions.

The cyclopropylethyl moiety in 4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole adds an additional layer of complexity to its chemical behavior. Cyclopropane rings are known for their strain energy, which can be exploited to enhance reactivity or influence conformational preferences. This feature may be particularly useful in designing molecules with specific binding modes or improved pharmacokinetic properties. Recent computational studies have suggested that the cyclopropylethyl group can stabilize certain conformations of benzotriazole derivatives, thereby affecting their interactions with biological targets.

From a synthetic perspective, 4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole represents an excellent example of how structural modifications can fine-tune molecular properties. The combination of electronic and steric effects introduced by the bromine atom, fluoro group, and cyclopropylethyl moiety creates a molecule with distinct characteristics that make it suitable for various applications in drug discovery. Researchers have utilized this compound as a starting point for developing novel inhibitors targeting diseases such as cancer and inflammatory disorders.

The interest in 4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole is further underscored by its appearance in several recent patents and scientific literature. These publications highlight its potential as a scaffold for discovering new therapeutic agents. For example, one study demonstrated that derivatives of this compound exhibit inhibitory activity against specific kinases involved in tumor growth and progression. Another investigation explored its role as a precursor in synthesizing more complex molecules with enhanced biological activity.

The synthesis of 4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include halogenation reactions to introduce the bromine atom and fluorination techniques to incorporate the fluoro group. The cyclopropylethyl moiety is typically introduced via nucleophilic substitution or metal-mediated coupling reactions. These synthetic strategies highlight the compound's versatility and its suitability for further chemical exploration.

In conclusion,4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.